

Application of Imazamox-13C,d3 in Food Safety Analysis

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Compound of Interest

Compound Name: Imazamox-13C,d3

Cat. No.: B12425544

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Introduction

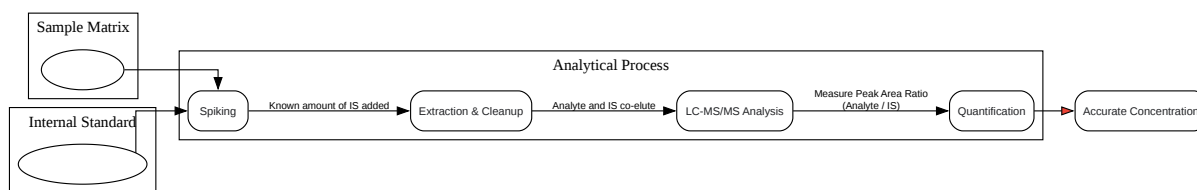
Imazamox is a broad-spectrum imidazolinone herbicide used to control weeds in various crops. [1][2] Due to its potential to leave residues in food products, sensitive and reliable analytical methods are required to ensure food safety and compliance with regulatory limits. The use of stable isotope-labeled internal standards, such as **Imazamox-13C,d3**, is a crucial component of robust quantitative analysis, particularly in complex food matrices. This application note details the use of **Imazamox-13C,d3** in the sensitive and accurate determination of Imazamox residues in food samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Imazamox-13C,d3 serves as an ideal internal standard for the quantitative analysis of Imazamox.[3] As a stable isotope-labeled analog, it exhibits nearly identical chemical and physical properties to the parent compound, Imazamox. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for matrix effects and procedural losses. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate quantification through the stable isotope dilution assay (SIDA) principle.

Principle of Stable Isotope Dilution Assay (SIDA)

The Stable Isotope Dilution Assay (SIDA) is a highly accurate quantification technique used in mass spectrometry. It relies on the addition of a known amount of a stable isotope-labeled internal standard (in this case, **Imazamox-13C,d3**) to the sample at the beginning of the analytical procedure. The native analyte (Imazamox) and the labeled internal standard are then

extracted and analyzed together. Any losses or variations during sample preparation or injection will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, an accurate quantification of the analyte in the original sample can be achieved, effectively minimizing matrix-related errors.[4][5][6]



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Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Quantitative Data Summary

The following tables summarize the performance of analytical methods for the determination of Imazamox in various food matrices. The use of an appropriate internal standard like **Imazamox-13C,d3** is implicit in achieving such robust and reliable quantitative results, particularly with LC-MS/MS methods.

Table 1: Method Performance for Imazamox in Various Food Matrices

Food Matrix	Method	LOQ (µg/kg)	LOD (µg/kg)	Recovery (%)	Reference
Soybeans, Peanuts, Wheat, Maize, Rice	Modified QuEChERS with UPLC- MS/MS	1.1 - 5.0	0.34 - 1.5	63.5 - 111.5	[7] [8]
Soybean Oil	SPE with HPLC-UV	10	3	87 - 94	[9]
Livestock Products (Egg, Milk, Beef, Pork, Chicken)	QuEChERS with LC- MS/MS	10	-	76.1 - 110.6	[10]

LOQ: Limit of Quantification, LOD: Limit of Detection

Experimental Protocols

1. Analysis of Imazamox in Cereal Grains (Wheat, Maize, Rice) using QuEChERS and LC-MS/MS

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[\[7\]](#)[\[8\]](#)

a. Reagents and Materials

- Imazamox analytical standard
- Imazamox-13C,d3** internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade

- Ammonium formate
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- C18 sorbent
- Deionized water
- Centrifuge tubes (50 mL and 2 mL)
- Syringe filters (0.22 μm)

b. Standard Solution Preparation

- Prepare individual stock solutions of Imazamox and **Imazamox-13C,d3** in methanol at a concentration of 1 mg/mL.
- Prepare a working standard solution of Imazamox at a suitable concentration (e.g., 10 $\mu\text{g/mL}$) by diluting the stock solution with methanol.
- Prepare a working internal standard solution of **Imazamox-13C,d3** at a concentration of 1 $\mu\text{g/mL}$ in methanol.
- Prepare calibration standards by serially diluting the Imazamox working standard solution and adding a constant amount of the **Imazamox-13C,d3** working internal standard solution to each.

c. Sample Preparation (QuEChERS Extraction)

- Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 1 min.

- Spike with the **Imazamox-13C,d3** internal standard solution and vortex briefly.
- Add 10 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
- Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.

d. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (for pigmented samples, GCB may also be used).
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 min.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

e. LC-MS/MS Analysis

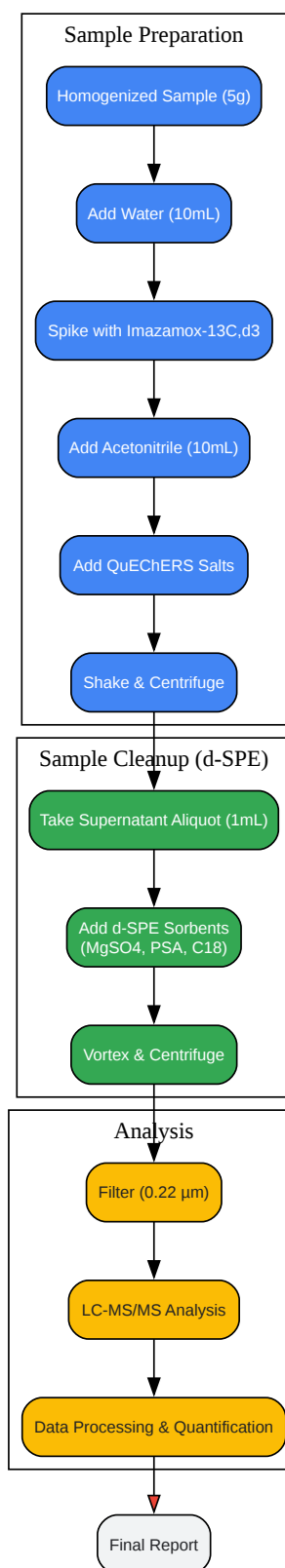
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water
- Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in methanol
- Gradient: A suitable gradient to separate Imazamox from matrix interferences (e.g., start with 95% A, ramp to 95% B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization: Electrospray Ionization (ESI), positive or negative mode (Imazamox can ionize in both, optimization is required).

- MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both Imazamox and **Imazamox-13C,d3**.

Table 2: Example MRM Transitions for Imazamox and **Imazamox-13C,d3**

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Imazamox	306.1	261.1	189.1
Imazamox-13C,d3	310.1	265.1	192.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions. These should be optimized experimentally.



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